molecular formula C20H12ClN3O3S B2891206 4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921080-74-2

4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2891206
CAS No.: 921080-74-2
M. Wt: 409.84
InChI Key: WLIPKBHSRJNNMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”, is usually performed through direct condensation of benzoic acids and amines . This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Anticancer Activity

A series of compounds related to 4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The anticancer efficacy of these derivatives is compared to etoposide, a reference drug, indicating some derivatives exhibit higher anticancer activities (Ravinaik et al., 2021). Another study focused on the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives, demonstrating significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Anti-inflammatory Activity

Research into novel benzophenone appended oxadiazole derivatives has revealed their potential in ameliorating inflammatory paw edema by exhibiting cyclooxygenase-2 antagonist activity. These findings suggest the compounds' effectiveness against inflammatory mediated anti-angiogenic disorders, indicating their potential as new drugs for anti-inflammatory applications (Puttaswamy et al., 2018).

Antimicrobial Activity

Additionally, some derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against various microbial strains. This highlights their potential as antimicrobial agents, providing a foundation for further investigation into their use in treating microbial infections (Naganagowda & Petsom, 2011).

Properties

IUPAC Name

4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-16-11-10-15(28-16)19-23-24-20(27-19)22-18(26)14-8-6-13(7-9-14)17(25)12-4-2-1-3-5-12/h1-11H,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIPKBHSRJNNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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